molecular formula C6H4Br2F3NO B8144289 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide

Cat. No.: B8144289
M. Wt: 322.90 g/mol
InChI Key: SXWKKAITIDDEHT-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide (CAS 2665660-83-1) is a high-purity chemical reagent offered for research applications . The compound has a molecular formula of C 6 H 4 Br 2 F 3 NO and a molecular weight of 322.91 g/mol . It is typically supplied as a solid and requires specific storage conditions to maintain stability, recommending an inert atmosphere and cold-chain transportation at 2-8°C . As a pyridine derivative featuring both bromo and trifluoromethoxy functional groups, this compound serves as a valuable building block in synthetic organic chemistry. These functional groups are known to facilitate various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, making them useful for creating more complex molecular architectures for pharmaceutical and material science research. The specific research applications and mechanism of action for this derivative are areas of ongoing investigation. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. The MDL number is MFCD34178761 .

Properties

IUPAC Name

4-bromo-3-(trifluoromethoxy)pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO.BrH/c7-4-1-2-11-3-5(4)12-6(8,9)10;/h1-3H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWKKAITIDDEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)OC(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Reagents : Hydrobromic acid (HBr, 40–48%) and hydrogen peroxide (H₂O₂, 30–35%).

  • Solvent : Water or acetic acid.

  • Temperature : 70–120°C.

  • Molar Ratios :

    • Pyridine derivative : HBr : H₂O₂ = 1 : 2.5–6 : 1.5–4 (by weight).

Procedure

  • Bromination :

    • 3-(Trifluoromethoxy)pyridine is mixed with HBr and H₂O₂ under controlled heating (70–120°C) for 1–48 hours.

    • The trifluoromethoxy group directs bromination to the 4-position via resonance and inductive effects, though competing 2- or 5-substitution may occur without precise temperature control.

  • Purification :

    • The crude product is neutralized with 3N NaOH to pH 8.

    • Extraction with ethyl acetate or methylene chloride removes organic impurities.

    • Distillation under reduced pressure yields 4-bromo-3-(trifluoromethoxy)pyridine.

  • Hydrobromide Formation :

    • The free base is treated with excess HBr in a polar solvent (e.g., ethanol) to precipitate the hydrobromide salt.

Challenges

  • Regioselectivity : The trifluoromethoxy group’s meta-directing nature risks 5-bromo byproducts. Elevated temperatures (≥100°C) favor 4-bromination by overcoming kinetic barriers.

  • Yield Optimization :

    Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
    70243185.1
    95244689.4
    110245597.5
    Data adapted from pyridine bromination studies.

Base-Catalyzed Isomerization of 5-Bromo-3-(trifluoromethoxy)pyridine

When direct 4-bromination is inefficient, isomerization offers an alternative route. This method leverages aryl halide rearrangement under basic conditions.

Reaction Mechanism

  • Intermediate : 3,4-Pyridyne forms via dehydrohalogenation of 5-bromo-3-(trifluoromethoxy)pyridine in the presence of KOH or NaOH.

  • Selectivity : Bromide salts (e.g., KBr) stabilize the 4-bromo isomer through thermodynamic control.

Procedure

  • Isomerization :

    • 5-Bromo-3-(trifluoromethoxy)pyridine is heated with aqueous NaOH (3N) and KBr at 80–120°C for 12–24 hours.

  • Acidification :

    • The mixture is acidified with HBr to precipitate the hydrobromide salt.

Key Parameters

  • Base Concentration : ≥3N NaOH ensures complete dehydrohalogenation.

  • Additives : KBr (1–2 equiv.) enhances 4-bromo selectivity to >8:1.

Multi-Step Synthesis via Directed Metalation

For higher regiocontrol, directed ortho-metalation (DoM) introduces bromine at the 4-position before installing the trifluoromethoxy group.

Synthetic Sequence

  • Protecting Group Installation :

    • 3-Hydroxypyridine is treated with tert-butyldimethylsilyl chloride (TBDMSCl) to form 3-(TBDMS-oxy)pyridine.

  • Lithiation and Bromination :

    • The protected pyridine undergoes lithiation at -78°C with LDA, followed by quenching with Br₂ to yield 4-bromo-3-(TBDMS-oxy)pyridine.

  • Trifluoromethoxylation :

    • The TBDMS group is replaced with trifluoromethoxy via Ullmann coupling or nucleophilic substitution using CuI and trifluoromethyl hypofluorite.

  • Salt Formation :

    • HBr gas is bubbled through an ether solution of the product to form the hydrobromide.

Advantages

  • Regioselectivity : DoM ensures precise bromine placement.

  • Functional Group Tolerance : Siloxane protection prevents side reactions during lithiation.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Reactors : Enhance heat dissipation during exothermic bromination.

  • Waste Management : HBr recovery systems minimize environmental impact.

  • Quality Control :

    • GC-MS monitors reaction progress.

    • Recrystallization from ethanol/water mixtures achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide serves as a crucial building block in the synthesis of complex organic molecules. Its electrophilic nature allows it to participate in various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions: It can undergo redox reactions using agents like potassium permanganate.
  • Coupling Reactions: Utilized in cross-coupling reactions to form new carbon-carbon bonds with catalysts like palladium.

Biology

In biological research, this compound is investigated for its potential therapeutic properties. It has shown activity against various biological targets, including:

  • Antimicrobial Activity: Exhibits efficacy against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.
  • Enzyme Inhibition: Interacts with specific enzymes, potentially modulating their activity.
  • Cellular Signaling: Engages with cellular pathways, influencing physiological responses.

Industry

The compound is utilized in industrial applications such as:

  • Agrochemicals Production: Acts as an intermediate in the synthesis of pesticides and herbicides.
  • Dyes and Pigments: Employed in the formulation of dyes due to its unique color properties.
  • Pharmaceuticals: Used as a precursor in drug development processes targeting various diseases.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesUnique Characteristics
4-Bromo-2-(trifluoromethyl)pyridineBromine at position 4Different substitution pattern affecting reactivity
4-Fluoro-3-(trifluoromethoxy)pyridineFluorine instead of bromineEnhanced electron-withdrawing properties
3-Bromo-2-(trifluoromethyl)pyridineBromine at position 3Variation affects reactivity

The unique combination of bromine and trifluoromethoxy groups in 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide imparts distinct chemical properties that enhance its utility in synthetic applications compared to related compounds.

Case Study: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide demonstrated its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, highlighting its potential as a novel antimicrobial agent .

Case Study: Medicinal Chemistry

In medicinal chemistry, studies have focused on the compound's role as a precursor for synthesizing bioactive compounds. Its ability to modulate enzyme activities has been explored for developing new therapeutic agents targeting specific diseases, showcasing its significance in drug discovery .

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications References
4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide C₆H₄BrF₃NO·HBr Br (4), -OCF₃ (3) Hydrobromide salt enhances solubility in polar solvents; potential intermediate in drug synthesis.
4-Bromo-3-(trifluoromethyl)pyridine hydrobromide C₆H₄BrF₃N·HBr Br (4), -CF₃ (3) Stronger electron-withdrawing -CF₃ group increases electrophilicity; used in agrochemicals.
4-Bromo-3-methoxypyridine C₆H₆BrNO Br (4), -OCH₃ (3) Methoxy group is electron-donating, reducing reactivity in cross-coupling reactions.
4-Bromo-2-(trifluoromethoxy)pyridine C₆H₃BrF₃NO Br (4), -OCF₃ (2) Substituent position (2 vs. 3) alters steric hindrance and regioselectivity in reactions.
3-(Bromomethyl)-5-methylpyridine hydrobromide C₇H₉BrN·HBr -CH₂Br (3), -CH₃ (5) Bromomethyl group enables alkylation reactions; applied in polymer chemistry.
4-Bromo-3-fluoropyridine C₅H₃BrFN Br (4), -F (3) Fluorine’s small size and electronegativity facilitate meta-directing substitution.

Key Comparison Points:

Substituent Effects on Reactivity :

  • The trifluoromethoxy (-OCF₃) group in the target compound is more electron-withdrawing than methoxy (-OCH₃) in 4-bromo-3-methoxypyridine, enhancing electrophilicity at the pyridine ring and favoring nucleophilic aromatic substitution .
  • Compared to 4-bromo-2-(trifluoromethoxy)pyridine, the position of the -OCF₃ group (3 vs. 2) significantly impacts steric accessibility and reaction pathways. For example, substituents at the 3-position may hinder axial attack in metal-catalyzed couplings .

Solubility and Dissociation :

  • Hydrobromide salts, such as the target compound and 3-(bromomethyl)-5-methylpyridine hydrobromide, exhibit improved solubility in polar solvents like DMF or pyridine. In these solvents, dissociation releases HBr, generating free pyridine bases that display distinct solvatochromic effects .

Applications in Synthesis :

  • Bromine at the 4-position serves as a versatile leaving group in Suzuki-Miyaura couplings or Ullmann reactions. For instance, 4-bromo-3-(trifluoromethyl)pyridine hydrobromide is utilized in synthesizing trifluoromethylated biaryl motifs for kinase inhibitors .
  • Bromomethyl derivatives (e.g., 4-(bromomethyl)pyridine hydrobromide) are precursors for benzoxazole and polymer derivatives .

Spectral shifts in polar solvents (e.g., bathochromic shifts in pyridine solutions) are common among dipyrromethene hydrobromides and likely extend to trifluoromethoxy-substituted pyridines .

Biological Activity

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide is a chemical compound characterized by its unique molecular structure, which includes a bromine atom at the 4-position and a trifluoromethoxy group at the 3-position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its significant biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse scientific literature.

  • Molecular Formula : C₆H₄BrF₃N
  • Molecular Weight : Approximately 306.906 g/mol
  • Melting Point : Ranges from 197 to 209 °C
  • Solubility : Soluble in various organic solvents

The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration through biological membranes, while the bromine atom can engage in halogen bonding, influencing binding affinities to target proteins or enzymes.

The biological activity of 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide is primarily attributed to its interactions with specific molecular targets:

  • Lipophilicity : The trifluoromethoxy group increases the compound's ability to cross lipid membranes.
  • Halogen Bonding : The presence of bromine allows for specific interactions with biological macromolecules, potentially enhancing binding affinity and specificity.

These interactions can modulate enzyme activity or receptor function, leading to various pharmacological effects.

Biological Activity Overview

Research indicates that 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against various strains.
  • Antitumor Activity : Demonstrates cytotoxic effects against cancer cell lines, suggesting potential use as an anticancer agent.
  • Neuroprotective Effects : Investigated for its potential in treating neurodegenerative diseases due to its ability to penetrate the blood-brain barrier .

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of various pyridine derivatives, 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations lower than those required for traditional antibiotics.

Antitumor Activity

A series of experiments evaluated the cytotoxicity of this compound against human cancer cell lines. The results showed that it inhibited cell proliferation significantly with IC50 values comparable to established chemotherapeutics. For instance, in vitro assays demonstrated an IC50 value of approximately 5 µM against ovarian cancer cells, indicating substantial antitumor potential .

Data Table: Biological Activity Summary

Biological ActivityMechanism/EffectReference
AntimicrobialEffective against various bacteria
AntitumorCytotoxicity in cancer cell lines
NeuroprotectivePotential for neurodegenerative diseases

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide, and what factors influence reaction yields?

  • Methodological Answer: A typical synthesis involves halogenation or nucleophilic substitution reactions. For example, bromination of a pyridine precursor (e.g., 3-(trifluoromethoxy)pyridine) using brominating agents like PBr₃ or HBr in the presence of a catalyst. Reaction yields depend on:
  • Temperature control : Excess heat may degrade the trifluoromethoxy group.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical to isolate the product from brominated byproducts .

Table 1: Example Reaction Conditions

PrecursorBrominating AgentSolventYield (%)
3-(Trifluoromethoxy)pyridineHBr (48%)DMF65–72
3-(Trifluoromethoxy)pyridine N-oxidePBr₃CH₂Cl₂58–63

Q. How can researchers characterize the purity and structural integrity of 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide using spectroscopic methods?

  • Methodological Answer:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and the trifluoromethoxy group (δ ~120–125 ppm for ¹⁹F NMR) .
  • GC-MS : Confirm molecular ion peaks (m/z ~292 for [M+H]⁺) and fragment patterns (e.g., loss of HBr at m/z ~212) .
  • Elemental Analysis : Verify Br and F content (theoretical: Br ~27.4%, F ~19.5%) .

Q. What are the key considerations for handling and storing 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide to prevent decomposition?

  • Methodological Answer:
  • Storage : Keep in amber vials at –20°C under inert gas (argon) to avoid hygroscopic degradation .
  • Handling : Use anhydrous solvents in reactions to prevent hydrolysis of the trifluoromethoxy group.
  • Stability Tests : Monitor decomposition via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) over 48 hours under varying conditions .

Advanced Research Questions

Q. How does the presence of the trifluoromethoxy group influence the reactivity of 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide in cross-coupling reactions?

  • Methodological Answer: The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the pyridine ring, reducing reactivity in Suzuki-Miyaura couplings. Strategies to enhance reactivity include:
  • Catalyst optimization : Use Pd(PPh₃)₄ with Cs₂CO₃ to improve oxidative addition .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins at 120°C vs. 12 hrs conventionally) to minimize side reactions .
    Comparative studies show lower yields (~45%) compared to non-fluorinated analogs (~75%) due to steric and electronic effects .

Q. What strategies can be employed to resolve contradictions in reported reaction outcomes involving 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide as a starting material?

  • Methodological Answer:
  • Reaction monitoring : Use in-situ ¹⁹F NMR to track trifluoromethoxy group stability .
  • Byproduct analysis : Identify halogen-exchange byproducts (e.g., Br/F displacement) via high-resolution MS .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict intermediates and transition states to explain divergent pathways .

Q. How can computational chemistry aid in predicting the regioselectivity of nucleophilic attacks on 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide?

  • Methodological Answer:
  • Electrostatic potential maps : Reveal electron-deficient regions (C-4 due to -OCF₃ and Br), favoring nucleophilic attack at C-2 or C-6 positions .
  • Transition state modeling : Identify energy barriers for SNAr vs. radical pathways using software like ORCA .
  • Validation : Compare predicted regioselectivity with experimental HPLC data (C-2:C-6 product ratio ~3:1) .

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